Cas no 788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-)

788123-23-9 structure
Product name:Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
- (S)-1-(4-fluorophenyl)propan-2-amine
- 4-Fluoroamphetamine
- CHEMBL2009392
- (1R)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
- AC-26261
- AB76425
- 459-02-9
- SY383256
- 72522-20-4
- C22767
- PHENETHYLAMINE, p-FLUORO-alpha-METHYL-
- Benzeneethanamine, 4-fluoro-alpha-methyl-
- 1-(4-FLUOROPHENYL)-2-PROPYLAMINE
- AKOS022196416
- DB-070693
- AKOS000148841
- Q229962
- 1-(4-Fluorophenyl)-2-propanamine #
- SY383257
- Phenethylamine, p-fluoro-.alpha.-methyl-
- 4-Fluoro-.alpha.-methylphenethylamine
- NS00006567
- (+/-)-2-(4-fluoro-phenyl)-1-methyl-ethyl-amine
- DTXSID90894758
- (+-)-p-Fluoroamphetamine
- 788123-23-9
- 4-Fluoro-alpha-methylphenethylamine
- S5744XYR1Z
- MFCD20449118
- Benzeneethanamine, p-fluoro-alpha-methyl-
- 4-FMP
- 1-(4-FLUOROPHENYL)-2-PROPANEAMINE
- 1-(4-Fluorophenyl)propane-2-amine
- p-Fluoro-alpha-methylphenethylamine
- SCHEMBL712487
- (R)-1-(4-Fluorophenyl)-2-propanamine
- PD048378
- p-Fluoro-.alpha.-methylphenethylamine
- NCI60_042091
- fluoroamphetamine
- Benzeneethanamine, 4-fluoro-.alpha.-methyl-
- UNII-S5744XYR1Z
- (RS)-1-(4-FLUOROPHENYL)PROPAN-2-AMINE
- NCIOpen2_001428
- PAL-303
- 2-(4-Fluoro-phenyl)-1-methyl-ethylamine
- (S)-1-(4-Fluorophenyl)-2-propanamine
- (1S)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
- (+/-)-P-FLUOROAMPHETAMINE
- para-fluoroamphetamine
- 1-(4-fluorophenyl)propan-2-amine
- AB76433
- J50.057G
- p-Fluoroamphetamine
- 4-FA
-
- Inchi: InChI=1S/C9H12FN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
- InChI Key: DGXWNDGLEOIEGT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 153.095377549Da
- Monoisotopic Mass: 153.095377549Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-) Related Products
- 1344222-50-9(N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine)
- 2007909-61-5(allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride)
- 1564662-51-6(3-amino-2-(2,2-difluoroethoxy)benzamide)
- 2138113-99-0(2-(2-methoxyethyl)amino-6-(trifluoromethyl)pyridine-4-carboxylic acid)
- 1260782-47-5(1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one)
- 25283-96-9(5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole)
- 2228825-51-0(5-4-(pyrrolidin-1-yl)phenyl-1,3-oxazol-2-amine)
- 2229665-36-3(3-(4-bromo-2,6-dimethoxyphenyl)prop-2-en-1-amine)
- 2228569-48-8(3-(2-Bromo-3-methoxyphenoxy)azetidine)
- 1804379-01-8(3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde)
Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
